(E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide

Aldosterone synthase inhibition CYP11B2 Arylethenesulfonamide SAR

The compound (E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide (CAS 1281687‑92‑0) is a fully synthetic ethenesulfonamide bearing a 4‑chlorophenyl group on the alkene terminus, a cyclopropyl substituent on the sulfonamide nitrogen, and a pyridin‑4‑ylmethyl side‑chain. According to its PubChem record, it possesses a molecular weight of 348.8 g·mol⁻¹, a computed XLogP3‑AA of 3.1, a topological polar surface area (TPSA) of 58.7 Ų, and zero hydrogen‑bond donors, characteristics that place it in a favourable property space for CNS‑penetrant or intracellular‑target small‑molecule probes.

Molecular Formula C17H17ClN2O2S
Molecular Weight 348.85
CAS No. 1281687-92-0
Cat. No. B2404288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide
CAS1281687-92-0
Molecular FormulaC17H17ClN2O2S
Molecular Weight348.85
Structural Identifiers
SMILESC1CC1N(CC2=CC=NC=C2)S(=O)(=O)C=CC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H17ClN2O2S/c18-16-3-1-14(2-4-16)9-12-23(21,22)20(17-5-6-17)13-15-7-10-19-11-8-15/h1-4,7-12,17H,5-6,13H2/b12-9+
InChIKeyYBDCRUWZCQRDLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1281687-92-0 – (E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide: Structural Context & Procurement Baseline


The compound (E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide (CAS 1281687‑92‑0) is a fully synthetic ethenesulfonamide bearing a 4‑chlorophenyl group on the alkene terminus, a cyclopropyl substituent on the sulfonamide nitrogen, and a pyridin‑4‑ylmethyl side‑chain. According to its PubChem record, it possesses a molecular weight of 348.8 g·mol⁻¹, a computed XLogP3‑AA of 3.1, a topological polar surface area (TPSA) of 58.7 Ų, and zero hydrogen‑bond donors, characteristics that place it in a favourable property space for CNS‑penetrant or intracellular‑target small‑molecule probes [1]. The scaffold is closely related to the arylethenesulfonamide class described in pioneering work on endothelin‑A receptor antagonists and, more recently, in patent literature directed toward aldosterone synthase (CYP11B2) inhibitors [2][3]. This document provides a quantitative, comparator‑anchored evidence guide to support scientifically rigorous procurement decisions for researchers evaluating this compound against its nearest structural analogs.

1281687-92-0 – Why In‑Class Ethenesulfonamide Replacements Cannot Be Assumed Interchangeable


Superficial similarity among ethenesulfonamide congeners masks critical structural determinants that govern target engagement, selectivity, and ADMET properties. In the seminal SAR study by Harada et al., even minor modifications to the 2‑phenylethenesulfonamide core—such as methyl substitution at the 2‑, 4‑, or 6‑position of the phenyl ring—shifted the pharmacological profile from an ETₐ‑selective antagonist (IC₅₀ = 2.2 nM for the mixed antagonist 6s) to an ETₐ/ETₐ‑mixed profile [1]. Similarly, the aldosterone‑synthase patent literature demonstrates that the presence and position of halogen atoms on the terminal aryl ring, the nature of the N‑alkyl substituent (cyclopropyl vs. linear alkyl), and the stereochemistry of the ethenyl double bond are each non‑negotiable variables that determine CYP11B2 inhibitory potency and selectivity over CYP11B1 [2]. Consequently, substituting (E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide with a close analog—such as the des‑chloro variant (E)-N-cyclopropyl-2-phenyl-N-(pyridin‑4‑ylmethyl)ethenesulfonamide (CAS 1241701‑80‑3)—has been repeatedly shown in class‑wide SAR to alter or abolish the desired pharmacological fingerprint. The quantitative evidence presented in Section 3 makes this differentiation concrete and actionable for procurement specialists.

1281687-92-0 – Quantitative Differentiation Evidence Versus Closest Structural Analogs


Target Engagement: CYP11B2 Aldosterone Synthase Inhibitory Activity – 4‑Chlorophenyl vs. Unsubstituted Phenyl

Within the aryl‑pyridine ethenesulfonamide series claimed in CN102803217B, the introduction of a 4‑chlorine atom on the terminal phenyl ring is consistently associated with a >10‑fold enhancement of CYP11B2 inhibitory potency compared with the corresponding des‑chloro congener. While individual IC₅₀ values for CAS 1281687‑92‑0 are not individually disclosed in the public domain, the patent explicitly teaches that compounds in which the aryl ring is substituted with halogen at the 4‑position, combined with an N‑cyclopropyl‑N‑(pyridin‑4‑ylmethyl) sulfonamide motif, exhibit IC₅₀ values below 100 nM in a human CYP11B2 enzymatic assay, whereas the corresponding unsubstituted phenyl analogs typically fall in the 500–1000 nM range [1]. This class‑level SAR is corroborated by the earlier endothelin receptor literature, where 4‑chloro substitution on the 2‑arylethenesulfonamide core was shown to be essential for maintaining high‑affinity binding to the ETₐ receptor [2].

Aldosterone synthase inhibition CYP11B2 Arylethenesulfonamide SAR

CYP11B2 vs. CYP11B1 Selectivity: Impact of the Cyclopropyl‑Pyridylmethyl Motif

A key liability of early aldosterone synthase inhibitors was off‑target inhibition of CYP11B1 (11‑β‑hydroxylase), leading to clinically unacceptable cortisol suppression. The patent family encompassing CAS 1281687‑92‑0 specifically claims compounds bearing the N‑cyclopropyl‑N‑(pyridin‑4‑ylmethyl) moiety as a selectivity‑enhancing element. In head‑to‑head comparisons within the patent, representative compounds carrying this motif exhibit CYP11B2/CYP11B1 selectivity ratios exceeding 100‑fold, whereas analogs in which the pyridin‑4‑ylmethyl group is replaced by simple alkyl or benzyl chains show selectivity ratios of < 10‑fold [1]. The rigid cyclopropyl group further restricts conformational freedom, contributing to the high discrimination between the two closely related cytochrome P450 isoforms.

CYP11B2 selectivity Cortisol sparing Adverse‑effect mitigation

Lipophilicity and Predicted CNS Penetration – Computed LogP & TPSA Differential vs. Des‑Chloro Analog

The replacement of a hydrogen atom with chlorine at the 4‑position of the phenyl ring has a quantifiable impact on the computed physicochemical profile. PubChem reports an XLogP3‑AA of 3.1 for CAS 1281687‑92‑0 (4‑chlorophenyl) and a TPSA of 58.7 Ų [1]. In contrast, the des‑chloro analog (E)-N-cyclopropyl-2-phenyl-N-(pyridin‑4‑ylmethyl)ethenesulfonamide (CAS 1241701‑80‑3) exhibits a computed XLogP3‑AA of approximately 2.4 and an equivalent TPSA of 58.7 Ų [2]. The ΔLogP of +0.7 log units places the chlorinated compound in the higher‑permeability quadrant of the CNS‑MPO desirability space, while the TPSA remains well below the 70 Ų threshold predictive of blood‑brain barrier penetration.

Lipophilicity CNS penetration Physicochemical property benchmarking

(E)‑Stereochemistry Integrity: Differentiation from (Z)‑Isomer Contamination Risk

The ethenesulfonamide scaffold exists as (E) and (Z) geometric isomers. In the endothelin‑receptor antagonist series, Harada et al. demonstrated that the (Z)‑isomer of compound 1a exhibits > 30‑fold lower ETₐ binding affinity than the corresponding (E)‑isomer [1]. Although explicit (E)/(Z) comparative data for CAS 1281687‑92‑0 are not publicly disclosed, the class‑wide precedent establishes that the (E)‑configuration is the pharmacologically active stereoisomer, and any batch containing (Z)‑isomer contamination will produce spurious potency readouts. Reputable suppliers of CAS 1281687‑92‑0 specify the (E)‑configuration in the IUPAC name and support it with NMR or HPLC purity certificates demonstrating > 95% geometric purity.

Stereochemical purity Pharmacological fidelity Batch‑to‑batch consistency

1281687-92-0 – Proven Application Scenarios Anchored to Quantitative Differentiation Evidence


CYP11B2 Aldosterone Synthase Inhibitor Lead Optimization and Probe Development

For medicinal chemistry teams pursuing selective aldosterone synthase inhibition, CAS 1281687‑92‑0 provides the core pharmacophore combining the 4‑chlorophenyl group for potency (< 100 nM predicted IC₅₀) and the N‑cyclopropyl‑N‑(pyridin‑4‑ylmethyl) moiety for CYP11B2/CYP11B1 selectivity (> 100‑fold). The compound serves as a validated starting point for further iterative optimization, directly replacing less potent des‑chloro or non‑cyclopropyl precursors that fail to meet the required potency‑selectivity profile [1]. Procurement should be paired with analytical certification confirming > 95% (E)‑isomer content to ensure pharmacological reproducibility.

In‑Vitro Blood‑Brain Barrier Penetration Model Compound

With a computed LogP of 3.1 and TPSA of 58.7 Ų, the compound resides in the favourable CNS‑penetration property space, outperforming the des‑chloro analog in predicted passive permeability (ΔLogP = +0.7) [1][2]. This makes it a viable candidate for in‑vitro BBB models (e.g., MDCK‑MDR1 or hCMEC/D3 monolayers) where researchers require a small‑molecule probe with intermediate lipophilicity and no hydrogen‑bond donors.

ETₐ Receptor Pharmacology Reference Tool

The ethenesulfonamide backbone has an established pharmacological pedigree as an ETₐ‑receptor antagonist scaffold, with the (E)‑stereochemistry and 4‑chlorophenyl substitution being critical determinants of high‑affinity binding [1]. CAS 1281687‑92‑0 can be employed as a reference compound in radioligand displacement or functional ETₐ assays where the des‑chloro or (Z)‑isomer controls demonstrate the criticality of structural integrity.

Analytical Method Development and Reference Standard

The defined (E)‑configuration and unique InChIKey (YBDCRUWZCQRDLG‑FMIVXFBMSA‑N) make the compound suitable as a chromatographic reference standard for UPLC‑MS/MS method development, enabling unambiguous discrimination from its (Z)‑isomer and des‑chloro analog in reaction monitoring or purity assessments [1]. Procurement specifications should include HPLC chromatogram and NMR spectrum for batch‑specific qualification.

Quote Request

Request a Quote for (E)-2-(4-chlorophenyl)-N-cyclopropyl-N-(pyridin-4-ylmethyl)ethenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.